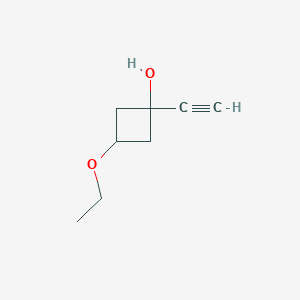![molecular formula C10H9ClN2O2 B15274467 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with but-3-yn-1-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and bases like triethylamine.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation: Can produce carboxylic acids or ketones.
Reduction: Can lead to the formation of alcohols or amines.
Coupling Reactions: Result in the formation of biaryl or alkyne-linked products.
Wissenschaftliche Forschungsanwendungen
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-chloropyridine-3-carboxylic acid
- 2-[(But-2-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid
- 2-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid
Uniqueness
2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid is unique due to the presence of both the alkyne and amino groups, which provide versatility in chemical reactions and potential biological activity. The specific positioning of the chlorine and carboxylic acid groups on the pyridine ring also contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H9ClN2O2 |
|---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
2-(but-3-ynylamino)-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-6-12-9-7(10(14)15)4-5-8(11)13-9/h1,4-5H,3,6H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
KGTXXTZJIBDANJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCNC1=C(C=CC(=N1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


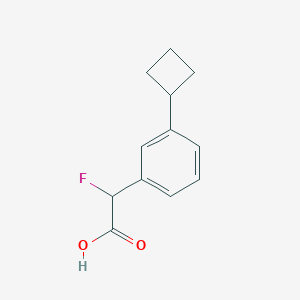
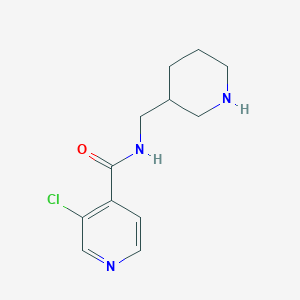




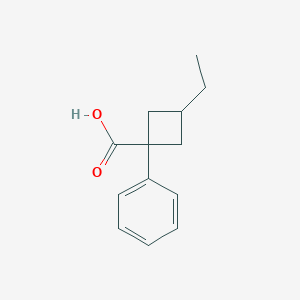
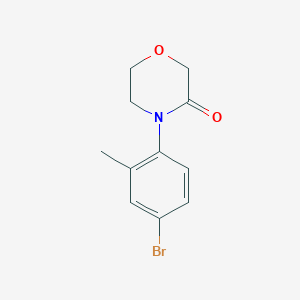
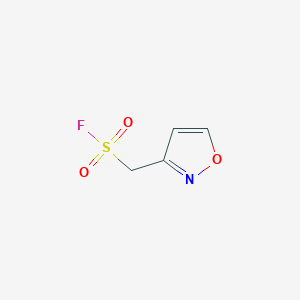
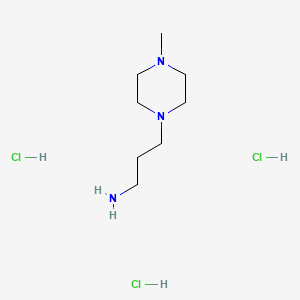
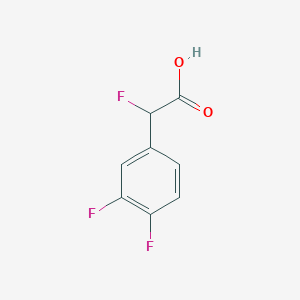

![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
